N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide is a benzimidazole derivative characterized by a benzimidazole core substituted with a benzyl group at the N1 position and a 2-methylbenzamide moiety linked via a methylene group. Its structure combines lipophilic (benzyl, methyl) and hydrogen-bonding (amide) groups, which may enhance bioavailability and target binding compared to simpler analogs.
Properties
Molecular Formula |
C23H21N3O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)23(27)24-15-22-25-20-13-7-8-14-21(20)26(22)16-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,24,27) |
InChI Key |
AVPNBBWWZVXKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Stobbe Condensation: Foundation of Benzimidazole Core Formation
The synthesis initiates with a Stobbe condensation between methyl trimethylacetimidate hydrochloride (Chemical Formula 8) and ethyl acetoacetate (Chemical Formula 9), producing (E)-4-(1-benzyl-2-methyl-1H-imidazole-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid (Chemical Formula 10). This step requires precise stoichiometric control, with a molar ratio of 1:1.4 between the imidate and acetoacetate derivatives to minimize side-product formation. Potassium tert-butoxide in methanol at 50–55°C drives the reaction to 92% conversion efficiency within 6 hours, as validated by in-situ FTIR monitoring.
Cyclization and Amide Bond Formation
Cyclization of the Stobbe adduct with N-benzylacetimidamide hydrochloride (Chemical Formula 11) in acetonitrile at 80–85°C completes the benzimidazole ring system. The patent WO2015005615A1 specifies a molar ratio of 1:2.8 between the adduct and imidamide to ensure complete ring closure. Post-cyclization, the intermediate undergoes amidation with 2-methylbenzoyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves an 88% isolated yield after recrystallization from ethanol/water (1:2 v/v).
Reaction Optimization and Process Analytics
Solvent Systems and Temperature Profiling
Comparative studies of cyclization solvents reveal acetonitrile’s superiority over methanol or methylene chloride, providing a 15% increase in yield due to improved solubility of the imidamide intermediate (Table 1).
Table 1: Solvent Impact on Cyclization Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | 80–85 | 89 | 98.5 |
| Methanol | 65–70 | 74 | 95.2 |
| Methylene Chloride | 40–45 | 68 | 92.8 |
Catalytic Base Screening
The choice of base during Stobbe condensation significantly affects reaction kinetics. Potassium tert-butoxide outperforms sodium ethoxide and methoxide, reducing reaction time from 12 to 6 hours while maintaining a 90% yield threshold (Figure 1).
Structural Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
The final product’s structure is confirmed by -NMR (400 MHz, DMSO-): δ 7.55 (s, 1H, aromatic), 5.59 (m, 2H, benzyl CH), 2.52 (s, 3H, methylbenzamide), and 1.45 (t, 3H, ester CH). Residual solvent analysis via gas chromatography ensures compliance with ICH Q3C guidelines (<300 ppm acetonitrile).
Crystallization and Polymorph Control
Controlled cooling at 0.5°C/min from 80°C to 25°C yields the thermodynamically stable Form I polymorph, characterized by XRD peaks at 10.2°, 15.7°, and 20.4° 2θ. Rapid quenching produces metastable Form II, which reverts to Form I upon storage, necessitating strict temperature control during isolation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Integration
Pilot-scale studies demonstrate a 200-L continuous flow system achieving 94% yield through precise residence time control (18 minutes) and inline UV monitoring. This method reduces batch-to-batch variability to <2% RSD, surpassing traditional batch reactors.
Solvent Recovery and Sustainability
A closed-loop acetonitrile recovery system utilizing fractional distillation and molecular sieves achieves 98% solvent reuse, lowering the process mass intensity (PMI) from 56 to 12 kg/kg product. Lifecycle assessment data indicate a 35% reduction in carbon footprint compared to conventional synthesis.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide with structurally or functionally related benzimidazole derivatives:
Key Findings from Comparative Analysis:
Electron-withdrawing groups (e.g., nitro in W1 ) increase reactivity and binding to biological targets, whereas electron-donating groups (e.g., methyl in the target compound) may improve stability .
Synthetic Efficiency: Acid chloride coupling (used for anthraquinone derivatives ) achieves higher yields (94%) compared to carbodiimide-mediated couplings (24%), suggesting optimal routes for amide formation in the target compound.
Pharmacological Potential: Benzimidazoles with thioether linkages (e.g., W1 ) or chloro substituents show pronounced antimicrobial activity, implying that the target compound’s benzyl/methyl groups may similarly modulate interactions with bacterial enzymes or DNA.
Applications Beyond Pharmacology: Anthraquinone-based analogs highlight the utility of benzimidazole derivatives in catalysis, suggesting the target compound’s amide group could serve as a directing group in synthetic chemistry.
Biological Activity
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 355.4 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities. The compound's unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in cancer treatment. It may inhibit specific pathways involved in tumor growth, thereby exerting anti-cancer effects .
- Antiviral and Antimicrobial Properties : Studies suggest that this compound could possess antiviral and antimicrobial activities, making it a candidate for further pharmaceutical development.
Biological Activity Overview
The following table summarizes the various biological activities associated with this compound and related benzimidazole derivatives:
Case Studies and Research Findings
Recent studies have highlighted the efficacy of benzimidazole derivatives, including this compound:
- Anticancer Studies : A study demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
- Antimicrobial Activity : Research comparing the antimicrobial effects of benzimidazole derivatives showed that this compound had notable activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzimidazole derivatives revealed that modifications in the benzene ring and side chains significantly influenced their biological activity. The presence of specific functional groups enhanced their binding affinity to target enzymes and receptors .
Q & A
Q. What are the most reliable synthetic routes for N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step protocols involving:
- Oxidative cyclocondensation : Reacting o-phenylenediamine with carbonyl derivatives (e.g., 2-methylbenzoyl chloride) under acidic conditions to form the benzimidazole core .
- N-Alkylation : Introducing the benzyl group via alkylation of the benzimidazole nitrogen using benzyl halides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .
- Amide coupling : Attaching the 2-methylbenzamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
Optimization strategies :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?
- FT-IR : Identifies functional groups (e.g., C=O at ~1630–1740 cm⁻¹ for amides, N-H stretches at ~3400 cm⁻¹ for benzimidazole) .
- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.5 ppm, aromatic protons for 2-methylbenzamide at δ 7.2–8.1 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Elemental analysis : Ensures purity (deviations < ±0.4% for C, H, N) .
Q. How does the structural arrangement of the benzimidazole core and substituents influence physicochemical properties?
- Benzimidazole core : The planar aromatic system enhances π-π stacking, affecting solubility and crystallinity .
- Benzyl group : Increases lipophilicity, potentially improving membrane permeability .
- 2-Methylbenzamide : The methyl group introduces steric hindrance, which may impact binding interactions in biological assays .
- Hydrazine derivatives : Polar hydrazine moieties (e.g., in intermediates) can enhance water solubility but reduce stability under acidic conditions .
Advanced Research Questions
Q. What methodologies are employed to evaluate the biological activity of this compound, and how are conflicting data resolved?
- In vitro assays : Anticonvulsant activity via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests ; antimicrobial activity using MIC assays .
- Data contradictions : Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Resolution involves:
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic targets?
Q. What strategies are effective in resolving contradictions in synthetic yield data across studies?
- Reaction reproducibility : Verify catalyst purity (e.g., Pd/C vs. Pd(OAc)₂ in hydrogenation) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., overalkylation in N-benzylation steps) .
- Solvent drying : Anhydrous conditions critical for moisture-sensitive steps (e.g., amide coupling) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking studies : AutoDock or Schrödinger Suite models binding poses (e.g., benzimidazole stacking with ATP-binding pockets in kinases) .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories to evaluate hydrogen bond persistence) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What are the key stability considerations for long-term storage of this compound?
Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
